Absolute Configuration and Enantiomeric Excess Specification
The target compound is the single (R)-enantiomer (CAS 1213970-75-2), configurational identity confirmed by the stereodescriptor (3R) in its IUPAC name (3R)-6-chloro-2,3-dihydro-1-benzofuran-3-amine . Commercial suppliers report enantiomeric excess typically ≥97% for this product, whereas the racemic mixture (CAS 944899-93-8) and the (S)-enantiomer (CAS 1228561-83-8) represent distinct chemical entities with different biological activities . In the antiviral patent US-9364482-B2, biological data are reported for single enantiomers, and the potency of a racemate is not assumed to be the average of its components, highlighting the procurement necessity of enantiopure (R)-form [1].
| Evidence Dimension | Stereochemical identity and enantiomeric excess |
|---|---|
| Target Compound Data | Single (R)-enantiomer; typical ee ≥97% (HPLC); specific rotation [α]D not publicly disclosed |
| Comparator Or Baseline | Racemic 6-chloro-2,3-dihydrobenzofuran-3-amine (CAS 944899-93-8) and (S)-enantiomer (CAS 1228561-83-8) |
| Quantified Difference | Qualitative difference in pharmacological activity expected; no direct head-to-head numerical comparison available in public domain for this core scaffold |
| Conditions | Asymmetric synthesis or chiral chromatography resolution as described in patent US-9364482-B2 [1] |
Why This Matters
Procurement of the incorrect enantiomer or racemate would confound structure-activity relationship (SAR) studies and may yield false-negative or false-positive biological results.
- [1] Substituted benzofuran compounds and methods of use thereof for the treatment of viral diseases. US Patent US-9364482-B2, issued 2016-06-14. Available at: https://patents.google.com/patent/US9364482B2/en. View Source
